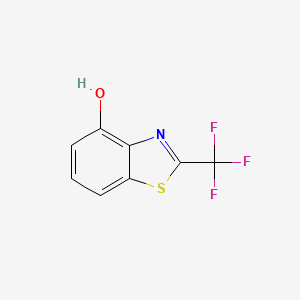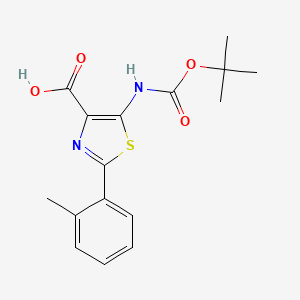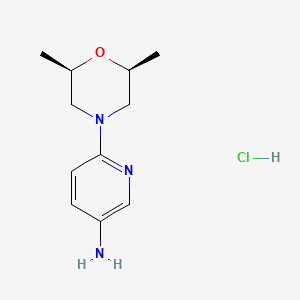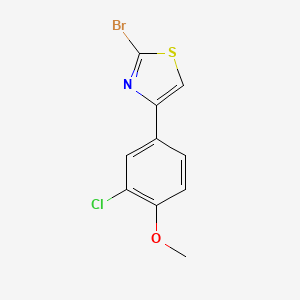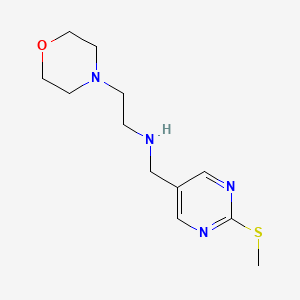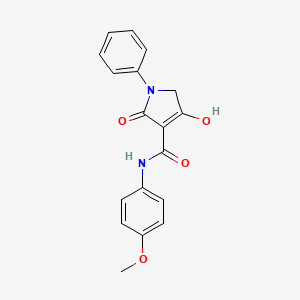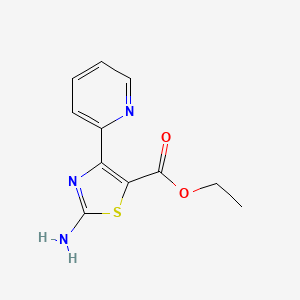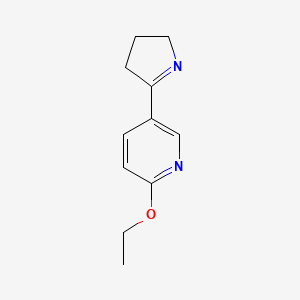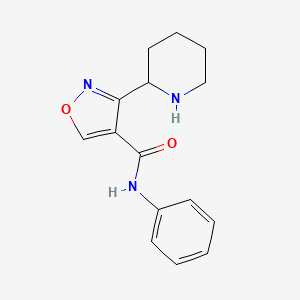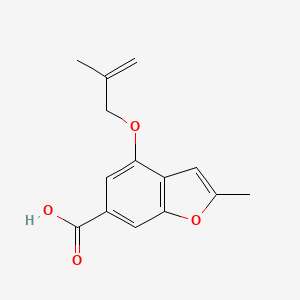
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Preparation Methods
The synthesis of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2-methyl and 2-methylallyl groups through alkylation reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The ester or ether bonds can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases.
Scientific Research Applications
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer agents and antiviral drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-methyl-4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-17-12-5-10(14(15)16)6-13-11(12)4-9(3)18-13/h4-6H,1,7H2,2-3H3,(H,15,16) |
InChI Key |
JZTHTIRSJQTIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC(=C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


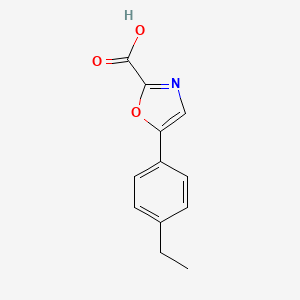

![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
